3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Historical Background and Significance of Triazolone Compounds
The development of triazolone compounds traces its origins to the pioneering work of Guido Pellizzari, who discovered the Pellizzari reaction in 1911, establishing one of the fundamental synthetic pathways for creating 1,2,4-triazole derivatives. The name triazole itself was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This early recognition of triazole compounds marked the beginning of extensive research into nitrogen-rich heterocycles that would eventually lead to the development of sophisticated derivatives such as triazolones.
The significance of triazolone compounds has grown substantially over the decades, particularly following the discovery of antifungal activities of azole derivatives in 1944. This breakthrough led to the development of numerous triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, and posaconazole, which revolutionized antifungal therapy. The inherent properties of triazole compounds, including their ability to form many weak non-bond interactions with receptors and enzymes in biological systems, have established them as key chromophores with immense medicinal value.
Importance of 3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Heterocyclic Chemistry
This compound occupies a particularly important position within heterocyclic chemistry due to its unique structural characteristics that combine multiple pharmacologically relevant moieties. The compound represents a sophisticated example of molecular design where the 1,2,4-triazol-5-one core provides a stable five-membered heterocyclic foundation, while the 4-aminophenyl substituent introduces aromatic functionality with potential for hydrogen bonding and electronic interactions.
The 1,2,4-triazole framework itself is planar, with carbon-nitrogen and nitrogen-nitrogen distances falling into a narrow range of 136-132 picometers, consistent with aromatic character. This planarity, combined with the amphoteric nature of the triazole ring, which is susceptible to both nitrogen-protonation and deprotonation in aqueous solution, provides significant versatility in chemical interactions. The presence of the amino group on the phenyl ring further enhances the compound's potential for forming diverse intermolecular interactions, making it valuable for applications requiring specific molecular recognition properties.
The significance of this compound extends beyond its individual properties to its role as a representative member of a class of compounds that demonstrate how systematic structural modifications can lead to enhanced biological activity. The incorporation of the aminophenyl group at the 3-position of the triazolone ring creates opportunities for further chemical modification and conjugation, positioning this compound as a valuable synthetic intermediate and biological probe.
Overview of 1,2,4-Triazol-5-one Derivatives
1,2,4-Triazol-5-one derivatives constitute a diverse and extensively studied class of heterocyclic compounds that have gained prominence due to their remarkable biological activities and synthetic versatility. These compounds are characterized by the presence of a carbonyl group at the 5-position of the 1,2,4-triazole ring, which significantly influences their chemical reactivity and biological properties compared to their non-carbonyl analogs.
The structural diversity within this class is exemplified by compounds such as 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, which serves as a fundamental building block for more complex derivatives. Research has demonstrated that 1,2,4-triazol-5-one derivatives exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities.
The synthetic accessibility of these compounds through established methods such as the Pellizzari reaction and the Einhorn-Brunner reaction has facilitated extensive structure-activity relationship studies. These investigations have revealed that substitution patterns around the triazolone core significantly influence biological activity, with particular importance placed on substituents at the 3- and 4-positions of the ring system.
Contemporary research has focused on hybrid molecules that combine the 1,2,4-triazol-5-one core with other pharmacologically active scaffolds. For example, studies have shown that triazole-pyrimidine hybrids demonstrate excellent activity against various bacterial strains, with some compounds showing effectiveness against methicillin-resistant Staphylococcus aureus strains. Additionally, combretastatin A4 analogues containing 1,2,4-triazole have shown promising anticancer activities across multiple cancer cell lines.
Scope and Objectives of the Review
This comprehensive analysis of this compound aims to provide a thorough examination of this significant heterocyclic compound within the broader context of triazolone chemistry. The primary objective is to consolidate current knowledge regarding the structural characteristics, synthetic approaches, and chemical properties of this compound while highlighting its position within the larger framework of nitrogen-containing heterocycles.
The scope of this review encompasses several key areas of investigation. Firstly, the structural analysis will examine the compound's molecular geometry, electronic properties, and potential for intermolecular interactions based on its unique combination of the triazolone core and aminophenyl substituent. Secondly, the synthetic methodologies for accessing this compound and related derivatives will be discussed, with particular attention to established reaction pathways and potential improvements in synthetic efficiency.
Furthermore, this review will explore the compound's role as a representative member of the aminophenyl-substituted triazolone class, examining how structural modifications influence chemical and biological properties. The analysis will consider the compound's potential applications in medicinal chemistry, materials science, and as a synthetic intermediate for more complex molecular architectures.
The chemical properties examination will focus on the compound's stability, reactivity patterns, and potential for further functionalization, drawing comparisons with related triazolone derivatives to establish structure-property relationships. Additionally, the review will assess the current state of research involving this compound and identify areas where further investigation could contribute to advancing the field of heterocyclic chemistry.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₄O | |
| Molecular Weight | 176.18 g/mol | |
| Chemical Abstract Service Number | 62036-31-1 | |
| Minimum Purity Specification | 95% | |
| Storage Requirements | Cool, dry place |
Properties
IUPAC Name |
3-(4-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRGALQIJCOLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00489351 | |
| Record name | 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62036-31-1 | |
| Record name | 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 4-Aminobenzoyl Hydrazine with Formic Acid
One common synthetic approach involves the reaction of 4-aminobenzoyl hydrazine with formic acid. The process includes:
- Mixing 4-aminobenzoyl hydrazine with formic acid under reflux.
- The formic acid acts both as a reagent and solvent, promoting cyclization to the 1,2,4-triazol-5-one ring.
- The reaction typically proceeds under controlled temperature to ensure ring closure.
- The product is isolated by cooling and purified through recrystallization.
This method is straightforward and yields the target compound with good purity, suitable for research applications.
Condensation and Cyclization Approaches
Similar triazole derivatives are often synthesized by condensation of hydrazides with isothiocyanates or other electrophilic reagents, followed by cyclization:
- Step 1: Reaction of substituted hydrazides with alkyl or aryl isothiocyanates in ethanol under reflux to form thiosemicarbazide intermediates.
- Step 2: Refluxing the intermediate in sodium hydroxide solution (e.g., 4N NaOH) to induce cyclization to the triazole ring.
- Step 3: Acidification of the reaction mixture to precipitate the triazole derivative.
- Step 4: Filtration, washing, and recrystallization from ethanol to purify the product.
This two-step, one-pot method has been demonstrated to be efficient, reducing reaction times to about 6 hours with higher yields and lower solvent consumption compared to traditional methods.
Detailed Experimental Protocol (Adapted from Related Triazole Syntheses)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Aminobenzoyl hydrazide (0.005 mol), Ethanol (30 mL), Alkyl/aryl isothiocyanate (0.005 mol) | Reflux for 2 hours | Formation of thiosemicarbazide intermediate |
| 2 | Add 4N NaOH solution (15 mL), continue reflux for 4 hours | Cyclization to 1,2,4-triazole-5-thione derivative | Completion of ring formation |
| 3 | Acidify with 2N HCl | Precipitation of product | Solid triazole derivative isolated |
| 4 | Filter, wash with distilled water until neutral, recrystallize from ethanol | Purification | Pure 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
Note: Although the above method is for 1,2,4-triazole-5-thione derivatives, analogous conditions apply for 1,2,4-triazol-5-one compounds by adjusting reagents accordingly.
Industrial Scale and Optimization
- Industrial synthesis adapts these methods for scale-up, often employing continuous flow reactors to improve yield and reproducibility.
- Optimization focuses on minimizing reaction times, solvent use, and maximizing purity.
- Automated synthesis platforms may be used to control reaction parameters precisely.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 4-aminobenzoyl hydrazine with formic acid | 4-Aminobenzoyl hydrazine, Formic acid | Formic acid (solvent & reagent) | Reflux, controlled temperature | Simple, direct cyclization | Moderate reaction time, requires purification |
| One-pot two-step synthesis via thiosemicarbazide intermediate | Substituted hydrazides, Alkyl/aryl isothiocyanates | NaOH (4N), HCl (acidification) | Reflux in ethanol, then NaOH reflux | Higher yield, reduced solvent use, shorter time | Requires handling of isothiocyanates |
| Industrial continuous flow synthesis | Similar precursors | Automated control, optimized solvents | Flow reactors, controlled temperature/pressure | Scalable, reproducible, efficient | Requires specialized equipment |
Research Findings and Notes
- The one-pot two-step synthesis method reduces environmental impact by using ethanol and water as solvents, minimizing hazardous waste.
- Reaction completion within 6 hours contrasts favorably with older methods requiring longer times.
- Spectroscopic analyses (FTIR, NMR) confirm the structure and purity of the synthesized compounds.
- The amino group at the para position remains intact, allowing further functionalization if desired.
- Variations in substituents on the hydrazide or isothiocyanate allow for chemical diversity in the triazole derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazolone ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced triazolone derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antibacterial and antifungal properties. Studies have shown effectiveness against a range of pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative strains |
| Fungi | Inhibitory effects on common fungal pathogens |
The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
The compound has demonstrated antioxidant activity in various assays. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could make it a candidate for the development of new anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this triazole exhibited potent activity against resistant strains of bacteria, suggesting potential for use in treating infections where conventional antibiotics fail.
- Antioxidant Activity Assessment : Research conducted at a university laboratory demonstrated that the compound scavenged free radicals effectively in vitro, indicating its potential as a dietary supplement or pharmaceutical agent to combat oxidative stress-related conditions.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions typical for triazole derivatives. Notably:
- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic attacks on electrophiles.
- Cyclization Reactions : The compound can undergo cyclization to form more complex structures with enhanced biological activity.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-4-(phenyl)triazole | Amino group on the triazole ring | Antifungal activity |
| 4-Amino-5-methyltriazole | Methyl substitution on the triazole ring | Enhanced solubility |
| 3-(p-Methoxyphenyl)-triazole | Methoxy substitution on the phenyl group | Increased lipophilicity |
The unique feature of this compound lies in its specific amino substitution on the aromatic ring combined with the dihydrotriazole structure which enhances its biological activity compared to other derivatives.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: Interfering with signaling pathways by modulating the activity of key proteins.
Comparison with Similar Compounds
Structural and Electronic Properties
Substituent Effects on Acidity and Reactivity The 4-aminophenyl substituent introduces electron-donating effects via the -NH₂ group, altering the compound’s electronic environment compared to analogs with alkyl or electron-withdrawing groups. For example:
- 3-Alkyl/Aryl Derivatives: Derivatives with alkyl/aryl groups (e.g., 3-ethyl or 3-phenyl) exhibit lower acidity (pKa ~9–11) due to reduced resonance stabilization compared to the 4-aminophenyl analog .
- Electron-Withdrawing Substituents : Derivatives like 3-(m-chlorobenzyl) show increased acidity (pKa ~7–9) due to the electron-withdrawing Cl group stabilizing the deprotonated form .
Theoretical Studies Density functional theory (DFT) and Hartree-Fock (HF) calculations reveal that the 4-aminophenyl group enhances intramolecular charge transfer, increasing dipole moments and polarizability compared to derivatives with non-aromatic substituents. For instance:
- 3-(m-Chlorobenzyl): Exhibits a dipole moment of 4.2 Debye (B3LYP/6-31G(d,p)), whereas 3-(4-aminophenyl) shows 5.8 Debye, indicating higher reactivity in electrophilic environments .
- 3-(p-Methoxybenzyl): Methoxy groups increase electron density on the triazolone ring, reducing oxidative stability compared to the amino-substituted analog .
Physicochemical Properties
Lipophilicity (logP)
- 3-(4-Aminophenyl): logP ~1.2 (moderate hydrophilicity due to -NH₂) .
- 3-(4-Chlorophenyl) : logP ~2.8, enhancing blood-brain barrier penetration .
pKa Values in Non-Aqueous Solvents
| Compound | Solvent | pKa | Reference |
|---|---|---|---|
| 3-(4-Aminophenyl) | Acetonitrile | 9.2 | |
| 3-(3,4-Dihydroxybenzylidenamino) | Isopropyl alcohol | 8.5 | |
| 3-(m-Chlorobenzyl) | DMF | 7.8 |
Biological Activity
3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that has attracted attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
- Molecular Formula : C8H8N4O
- Molecular Weight : 176.18 g/mol
- CAS Number : 62036-31-1
The structure features a triazolone ring fused with an aminophenyl group, which contributes to its unique reactivity and biological properties .
Synthesis
The synthesis typically involves the reaction of 4-aminobenzohydrazide with formic acid under reflux conditions. The process can be summarized as follows:
| Step | Description |
|---|---|
| Reactants | 4-Aminobenzohydrazide and formic acid |
| Conditions | Reflux at ~100°C for several hours |
| Outcome | Formation of the triazolone ring |
In industrial applications, continuous flow reactors may be employed to enhance yield and purity.
This compound exhibits its biological activity primarily through enzyme inhibition. It can bind to the active sites of various enzymes, disrupting their function and leading to downstream effects in cellular pathways. Notably:
- Enzyme Inhibition : Prevents substrate binding and catalytic activity.
- Signal Transduction Modulation : Alters key protein activities involved in signaling pathways .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Notably:
- Cell Line Studies : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values of 1.9 µg/mL against HCT-116 cells .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited superior activity compared to traditional antibiotics like streptomycin.
Study on Anticancer Properties
In another investigation focusing on anticancer properties, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vivo. The findings suggested that these derivatives could serve as promising candidates for further development into anticancer drugs .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how is the product characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-substituted-4-amino-triazolone precursors and aromatic aldehydes. For example, reacting 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 4-(4-methylbenzoxy)-benzaldehyde in ethanol under reflux conditions yields Schiff base derivatives . Characterization involves IR spectroscopy (to confirm C=N stretching at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (to verify imine proton shifts at δ 8.5–9.5 ppm and aromatic integration), and UV-Vis spectroscopy (to assess π→π* transitions). Elemental analysis ensures purity .
Q. How are acidity constants (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives determined experimentally?
- Methodological Answer : Acidity constants are measured via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) using tetrabutylammonium hydroxide (TBAH) as the titrant. The weak acidity of the N-H proton (pKa ~10–12) arises from resonance stabilization of the deprotonated form. Half-neutralization potentials and regression analysis (δ_exp = a + b·δ_calc) are used to calculate pKa values, with standard errors <0.05 .
Q. What spectroscopic techniques are critical for confirming the structure of triazolone derivatives?
- Methodological Answer :
- IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹).
- NMR : ¹H NMR distinguishes imine protons (δ 8.5–9.5 ppm) and aromatic substituents; ¹³C NMR confirms carbonyl (C=O at ~165–170 ppm) and aromatic carbons.
- UV-Vis : Monitors electronic transitions (e.g., λ_max ~250–300 nm for conjugated systems) .
Advanced Research Questions
Q. How do computational methods (DFT/HF) resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in NMR or IR data are addressed by refining computational parameters (e.g., solvent effects via the polarizable continuum model) and applying scaling factors to vibrational frequencies. For example, B3LYP/6-311G(d,p) calculations with GIAO-derived NMR shifts show strong correlation (R² >0.95) with experimental values after regression analysis . Adjusting basis sets (e.g., 6-31G(d) vs. 6-311G(d,p)) improves agreement for bond lengths and angles .
Q. What structural and electronic properties govern the antioxidant activity of triazolone derivatives?
- Methodological Answer : Antioxidant efficacy (e.g., iron chelation, radical scavenging) is influenced by:
- Electron-donating substituents (e.g., -OCH₃, -NH₂) on the phenyl ring, which enhance radical stabilization.
- HOMO-LUMO energy gaps : Lower gaps (e.g., 4.5–5.0 eV) correlate with higher electron-donating capacity.
- Mulliken charges : Negative charges on nitrogen atoms improve metal-ion binding .
Q. How can molecular dynamics simulations or docking studies predict the biological relevance of triazolone derivatives?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes like ALDH7A1). For example, covalent inhibition mechanisms (e.g., DEAB analogues) are predicted by analyzing acyl-enzyme intermediate stability. MD simulations (AMBER/CHARMM) evaluate ligand-receptor binding free energies and conformational stability over 100-ns trajectories .
Data Analysis and Contradictions
Q. How should researchers address conflicting antioxidant activity data across different assay methods?
- Methodological Answer : Cross-validate results using multiple assays (e.g., DPPH scavenging, FRAP, and metal chelation). For instance, a compound showing high activity in FRAP but low activity in DPPH may indicate specificity for Fe³+ reduction over radical quenching. Normalize data to standard antioxidants (BHA, BHT) and apply ANOVA to assess significance (p<0.05) .
Q. Why do theoretical IR frequencies sometimes deviate from experimental observations?
- Methodological Answer : Deviations arise from approximations in harmonic vs. anharmonic vibrational calculations and solvent effects. Applying scaling factors (e.g., 0.961 for B3LYP/6-311G(d,p)) reduces errors. Software like Veda4f assists in assigning vibrational modes to experimental peaks .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
